Methylphenyl phosphinic fluoride

Description

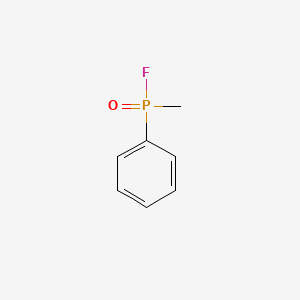

Structure

2D Structure

3D Structure

Properties

CAS No. |

657-37-4 |

|---|---|

Molecular Formula |

C7H8FOP |

Molecular Weight |

158.11 g/mol |

IUPAC Name |

[fluoro(methyl)phosphoryl]benzene |

InChI |

InChI=1S/C7H8FOP/c1-10(8,9)7-5-3-2-4-6-7/h2-6H,1H3 |

InChI Key |

QSVZIMMBDNZPOE-UHFFFAOYSA-N |

Canonical SMILES |

CP(=O)(C1=CC=CC=C1)F |

Origin of Product |

United States |

Contextual Framework of Methylphenyl Phosphinic Fluoride in Organophosphorus Chemistry

Historical Perspective and Evolution of Organophosphorus(V) Fluoride (B91410) Chemistry

The journey of organophosphorus chemistry began with early observations in the 19th century, such as the work of the French chemist Paul Thénard who, in 1845, first described a compound containing carbon, phosphorus, and hydrogen. mdpi.com A significant step towards the synthesis of organophosphorus compounds with a direct carbon-phosphorus bond was the preparation of alkylphosphonic acid dichlorides in 1873. mdpi.com The introduction of fluorine into organophosphorus chemistry occurred in the 1930s, a development pioneered by the German scientist Lange. mdpi.com This innovation paved the way for the synthesis of a new class of highly toxic compounds by Schrader at IG Farben in 1936, which were developed as chemical weapons. mdpi.com

The initial applications of organophosphorus(V) fluorides were largely as toxins and nerve agents, casting a long shadow over this area of chemistry. nih.gov However, the same reactivity that made them potent toxins also held promise for other applications. Over the decades, research has continued to explore the synthesis and properties of these compounds, leading to a resurgence of interest in their potential for a range of applications beyond their initial nefarious uses. nih.govnih.gov This evolution reflects a broader trend in chemistry where compounds once deemed solely hazardous are re-examined for beneficial applications under controlled and safe conditions. nih.gov

Contemporary Significance and Broader Impact of Organophosphorus Fluorine Compounds

In recent times, organophosphorus fluorine compounds have gained significant attention for their potential in diverse fields such as pharmaceuticals, agrochemicals, and materials science. ontosight.aimdpi.comrsc.org The inclusion of fluorine atoms can enhance the bioactivity and metabolic stability of molecules, making them valuable in drug development. nih.gov In fact, approximately 25% of small-molecule drugs currently in clinical use contain fluorine. nih.gov The unique properties of the carbon-fluorine bond, one of the strongest in organic chemistry, contribute to the stability and specific reactivity of these compounds. researchgate.netwikipedia.org

The field has seen significant advancements in synthetic methodologies, making a wider range of organophosphorus fluorine compounds accessible for research and development. nih.gov For instance, the development of phosphorus fluoride exchange (PFEx) chemistry, part of the "click chemistry" paradigm, exemplifies the renewed promise of these compounds. nih.govnih.gov This has opened up new avenues for creating novel molecules with tailored properties. Organophosphorus compounds are also integral to various industrial applications, serving as flame retardants, plasticizers, and performance additives. wikipedia.org Their use as insecticides, which began in the 1940s, marked a significant shift in agriculture, although concerns about their environmental impact and toxicity persist. mdpi.com The ongoing research into organophosphorus fluorine compounds aims to harness their unique chemical characteristics for innovative solutions in medicine, agriculture, and materials science, while carefully managing their potential risks. nih.govresearchgate.net

Research and Applications

Research into methylphenyl phosphinic fluoride (B91410) and related organophosphorus fluorine compounds is ongoing, with a focus on developing new synthetic methods and exploring their applications. The ability to introduce fluorine into organophosphorus molecules continues to be a significant area of investigation due to the profound effect of fluorine on the properties of the resulting compounds. nih.gov The development of efficient and selective fluorination techniques is crucial for advancing this field. organic-chemistry.org

The potential applications of these compounds are broad, spanning from medicinal chemistry to materials science. ontosight.aimdpi.com In medicinal chemistry, the focus is on designing molecules with enhanced biological activity and improved pharmacokinetic profiles. rsc.org In materials science, the unique properties of organophosphorus fluorine compounds can be exploited to create materials with desired characteristics such as thermal stability and flame retardancy. wikipedia.org

Computational Chemistry and Theoretical Studies on Methylphenyl Phosphinic Fluoride

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT methods are employed to determine the optimized geometry, vibrational frequencies, and a host of reactivity descriptors.

The electronic structure of Methylphenyl phosphinic fluoride (B91410) is characterized by the interplay between the phenyl ring, the methyl group, and the electronegative fluorine and oxygen atoms attached to the central phosphorus atom. The phenyl group, with its delocalized π-electron system, and the electron-withdrawing nature of the fluorine and oxygen atoms significantly influence the charge distribution and molecular orbital energies.

Table 1: Representative DFT Calculated Geometrical Parameters for a Phosphinic Fluoride Analog

| Parameter | Bond Length (Å) | Bond Angle (°) |

| P=O | 1.45 - 1.50 | - |

| P-F | 1.55 - 1.60 | - |

| P-C (methyl) | 1.80 - 1.85 | - |

| P-C (phenyl) | 1.80 - 1.85 | - |

| O=P-F | - | 115 - 120 |

| O=P-C | - | 110 - 115 |

| F-P-C | - | 100 - 105 |

| C-P-C | - | 105 - 110 |

Note: The values in this table are illustrative and based on typical bond lengths and angles for similar organophosphorus compounds calculated using DFT methods. Actual values for Methylphenyl phosphinic fluoride would require specific calculations.

Vibrational frequency analysis, performed on the optimized geometry, is crucial for characterizing stationary points on the potential energy surface and for predicting infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific vibrational mode of the molecule. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.

Key vibrational modes for this compound would include the P=O stretching frequency, which is typically strong and found in the 1200-1300 cm⁻¹ region. The P-F and P-C stretching vibrations also provide characteristic spectral signatures. The vibrational modes of the phenyl ring and the methyl group would also be present. For fluorine-containing aromatic compounds, the C-F stretching vibration is expected in the 1100-1270 cm⁻¹ range. researchgate.net

Table 2: Representative Calculated Vibrational Frequencies for a Phosphinic Fluoride Analog

| Vibrational Mode | Frequency Range (cm⁻¹) |

| P=O Stretch | 1250 - 1350 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=C Stretch (Aromatic) | 1400 - 1600 |

| P-F Stretch | 800 - 900 |

| P-C Stretch | 650 - 800 |

Note: This table presents typical ranges for vibrational frequencies of functional groups found in this compound, based on general DFT calculation results for organophosphorus compounds.

Conceptual DFT provides a framework for quantifying the reactivity of a molecule through various descriptors. scielo.org.mx Global reactivity indices, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), are derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.netmdpi.comsemanticscholar.org A smaller HOMO-LUMO gap generally indicates higher reactivity. mdpi.com

Fukui functions are local reactivity descriptors that identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. semanticscholar.org By analyzing the Fukui functions, one can predict which atoms are more susceptible to certain types of chemical reactions. For this compound, the phosphorus atom is expected to be a primary electrophilic site, while the oxygen and fluorine atoms, along with the phenyl ring, could act as nucleophilic centers.

Table 3: Representative Global Reactivity Descriptors for a Phosphonate (B1237965) Analog

| Descriptor | Definition | Typical Value Range |

| HOMO Energy (E_HOMO) | - | -8 to -10 eV |

| LUMO Energy (E_LUMO) | - | -1 to -3 eV |

| HOMO-LUMO Gap (ΔE) | E_LUMO - E_HOMO | 5 to 8 eV |

| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | 4 to 6 eV |

| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | 2.5 to 4 eV |

| Electrophilicity Index (ω) | χ² / (2η) | 1 to 3 eV |

Note: These values are illustrative and based on DFT calculations for analogous organophosphorus compounds. The actual values depend on the specific molecule and the level of theory used.

The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of negative potential (typically colored in shades of red), which are susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are prone to nucleophilic attack.

For this compound, the MEP would likely show a region of high negative potential around the phosphoryl oxygen atom, indicating its susceptibility to electrophilic attack. The phosphorus atom, being bonded to two highly electronegative atoms (oxygen and fluorine), would be electron-deficient and thus represent a region of positive electrostatic potential, making it a target for nucleophiles.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering insights into their conformational dynamics, solvation, and transport properties. researchgate.netyoutube.com For this compound, MD simulations could be employed to understand its behavior in different solvent environments, such as water or organic solvents.

These simulations rely on force fields, which are sets of parameters that describe the potential energy of a system of atoms. nih.gov Force fields like GAFF (Generalized Amber Force Field) and OPLS (Optimized Potentials for Liquid Simulations) have been developed and can be adapted for organophosphorus compounds. researchgate.net MD simulations of similar organophosphorus compounds, such as the nerve agent sarin (B92409) (a methylphosphonofluoridate), have been used to study their interactions with water and their diffusion properties. researchgate.netwustl.edu

Molecular Mechanics and Semiempirical Approaches

Molecular mechanics methods offer a faster, though less accurate, alternative to quantum mechanical calculations for studying large molecular systems. These methods use classical mechanics to model the energy of a molecule based on bond stretching, angle bending, torsional angles, and non-bonded interactions. While not suitable for describing electronic properties, they are useful for conformational analysis and for providing initial geometries for more advanced calculations.

Semi-empirical methods, such as AM1 and PM3, bridge the gap between molecular mechanics and ab initio quantum chemistry. They use a simplified form of the Hartree-Fock equations and incorporate empirical parameters to approximate certain integrals, which significantly speeds up the calculations. uni-muenchen.dewikipedia.org These methods can provide reasonable predictions of molecular geometries and heats of formation for a wide range of organic molecules, including organophosphorus compounds, but may have limitations for hypervalent molecules. wustl.eduwikipedia.org

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules and the interactions between different parts of a molecule. researchgate.netwisc.edu It provides a localized, Lewis-like picture of bonding, lone pairs, and intermolecular interactions, which helps in understanding molecular stability and reactivity. wisc.edu The analysis involves transforming the complex, delocalized molecular orbitals into localized natural bond orbitals, which correspond to the familiar concepts of core orbitals, lone pairs, and bond orbitals (σ and π). nih.gov

A key aspect of NBO analysis is the examination of "delocalization effects," which are departures from a single, idealized Lewis structure. wisc.edu These effects are quantified using second-order perturbation theory to calculate the stabilization energy, E(2), associated with the interaction between a filled (donor) NBO and an empty (acceptor) NBO. A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule.

In the context of this compound, an NBO analysis would elucidate the nature of the key bonds, such as the P-F, P=O, P-C(phenyl), and P-C(methyl) bonds. The analysis reveals the hybrid orbitals and polarization coefficients for each atom in a bond, showing the contribution of each atom to the bonding orbital. researchgate.net

Below is a representative table illustrating the type of data obtained from an NBO analysis for this compound.

Table 1: Illustrative NBO Analysis Data for this compound

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

| LP (1) O | σ* (P-F) | 5.8 | Hyperconjugation |

| LP (1) O | σ* (P-Cphenyl) | 4.2 | Hyperconjugation |

| LP (2) F | σ* (P-O) | 2.1 | Hyperconjugation |

| σ (P-Cmethyl) | σ* (P-Cphenyl) | 1.5 | Bond-antibond interaction |

| π (Cphenyl-Cphenyl) | π* (P=O) | 3.5 | Resonance/Conjugation |

Note: This table is for illustrative purposes to demonstrate the output of an NBO analysis and is not based on experimentally determined values for this specific molecule.

Prediction and Validation of Reaction Mechanisms and Thermodynamic/Kinetic Preferences

Computational chemistry provides indispensable tools for predicting and validating the mechanisms of chemical reactions, as well as their thermodynamic and kinetic feasibility. For this compound, these methods can be used to explore potential reaction pathways, such as nucleophilic substitution at the phosphorus center or reactions involving the phenyl or methyl groups.

The process typically begins with mapping the potential energy surface (PES) for a proposed reaction. Using methods like Density Functional Theory (DFT), the geometries and energies of reactants, products, intermediates, and, crucially, transition states are calculated. nih.gov The transition state represents the highest energy point along the reaction coordinate and is characterized by a single imaginary frequency in a vibrational analysis. The energy difference between the reactants and the transition state defines the activation energy (Ea), which is the primary determinant of the reaction's kinetic viability (rate). A lower activation energy implies a faster reaction.

Thermodynamic preferences are determined by comparing the total energies of the reactants and products. mdpi.com The change in Gibbs free energy (ΔG) for a reaction, which accounts for both enthalpy (ΔH) and entropy (ΔS), indicates whether a reaction is spontaneous (ΔG < 0) or non-spontaneous (ΔG > 0) under given conditions. By comparing the ΔG values for different possible reaction pathways, the most thermodynamically favorable product can be identified. mdpi.com

For example, in a reaction involving nucleophilic attack on the phosphorus atom of this compound, computational models could compare the substitution of the fluoride ion versus the methyl or phenyl group. The calculations would provide activation energies for each pathway, revealing the kinetic preference, and the Gibbs free energies of the potential products to determine the thermodynamic preference. researchgate.netmdpi.com

Table 2: Hypothetical Comparison of Reaction Pathways for this compound with a Nucleophile (Nu⁻)

| Reaction Pathway | Activation Energy (Ea) (kcal/mol) | Gibbs Free Energy Change (ΔG) (kcal/mol) | Kinetic Preference | Thermodynamic Preference |

| Fluoride Substitution | 15.2 | -10.5 | Favored | Favored |

| Phenyl Group Substitution | 28.7 | +5.3 | Disfavored | Disfavored |

| Methyl Group Substitution | 35.1 | +8.1 | Highly Disfavored | Highly Disfavored |

Note: This table is a hypothetical illustration of how computational data is used to compare reaction preferences and does not represent measured values.

Fluoride Binding Interactions and Adduct Formation Modeling

Computational modeling is a critical tool for investigating how this compound interacts with other chemical species, including the modeling of non-covalent fluoride binding and the formation of covalent adducts. nih.gov These studies are essential for understanding its behavior in various chemical and biological environments.

Modeling non-covalent interactions often involves studying how the molecule binds with ions or other molecules through forces like hydrogen bonds, ionic contacts, or van der Waals forces. nih.gov For instance, if this compound were to interact with a biological receptor or a solvent, computational methods could model the binding pose and calculate the binding affinity. Techniques such as molecular dynamics (MD) simulations can be employed to explore the conformational space of the interacting system and identify the most stable binding modes. nih.gov The strength of these interactions is often quantified by calculating the interaction energy.

Adduct formation involves the creation of a new covalent bond between this compound and another molecule. mdpi.com A notable example is the reaction with a Lewis acid or an electrophile. Computational studies can model the entire process of adduct formation, from the initial approach of the reactants to the final structure of the product. cnr.it These models can predict the geometry of the resulting adduct and the enthalpy of adduct formation. mdpi.com Such calculations often require high-level ab initio methods and may need to incorporate solvent effects, either through continuum models or by explicitly including solvent molecules in the calculation, to accurately reproduce experimental results. mdpi.com For instance, studies on the formation of adducts with acetylcholinesterase have shown that such covalent modifications can lead to irreversible inhibition. nih.gov

Table 3: Modeled Interaction Energies for this compound with Various Species

| Interacting Species | Type of Interaction | Key Interacting Atoms | Modeled Interaction Energy (kcal/mol) |

| Water (H₂O) | Hydrogen Bond | P=O --- H-O | -5.2 |

| Sodium Cation (Na⁺) | Ionic / Electrostatic | P=O --- Na⁺ | -15.8 |

| Boron Trifluoride (BF₃) | Covalent Adduct Formation | O → B | -25.0 (Enthalpy of Formation) |

| Amino Acid (e.g., Serine) | Covalent Adduct Formation | P --- O-Serine | -18.5 (Enthalpy of Formation) |

Note: This table presents hypothetical, illustrative data based on principles of computational modeling of molecular interactions and does not reflect specific experimental findings.

Reaction Mechanisms and Kinetics of Methylphenyl Phosphinic Fluoride Transformations

Nucleophilic Substitution at Phosphorus Center (P-F Bond Formation and Cleavage)

The phosphorus-fluorine (P-F) bond in methylphenyl phosphinic fluoride (B91410) is a key functional group that dictates much of its chemistry. Its formation and cleavage are typically governed by nucleophilic substitution reactions at the phosphorus center.

The synthesis of phosphinic fluorides can be achieved through various methods. One common approach involves the fluorination of secondary phosphine (B1218219) oxides. For instance, the use of Selectfluor as an electrophilic fluorinating agent provides a direct and efficient route to phosphinic fluorides under mild conditions. organic-chemistry.org This method can also be adapted for a one-pot synthesis of phosphinic acids or phosphinates by introducing water or an alcohol. organic-chemistry.org Another strategy employs sulfuryl fluoride (SO2F2) as a fluorinating reagent for P(O)-H and P(O)-OH compounds, offering a convenient way to construct P-F bonds without the need for additional oxidants. organic-chemistry.orgacs.org

The cleavage of the P-F bond often occurs via nucleophilic attack. The reactivity of the P-F bond makes it susceptible to displacement by a variety of nucleophiles. For example, the hydrolysis of phosphinic fluorides proceeds through the nucleophilic attack of water on the phosphorus atom. The stability of the P-F bond is a critical factor in these reactions, and it can be influenced by the other substituents on the phosphorus atom. While the C-F bond is known for its strength, the P-F bond in phosphinic fluorides is more reactive, enabling its participation in various synthetic transformations. cas.cnnih.gov The intramolecular nucleophilic substitution of alkyl fluorides has been shown to proceed via an SN2 mechanism, leading to C-F bond cleavage with complete configurational inversion. cas.cnfigshare.com This highlights the potential for intramolecular reactions to facilitate the cleavage of otherwise strong bonds.

Oxidative Pathways (e.g., Photocatalyzed Oxidative-Fluorination)

Oxidative pathways provide alternative routes for the transformation of methylphenyl phosphinic fluoride and related organophosphorus compounds. Photocatalyzed reactions, in particular, have emerged as powerful tools for inducing oxidation and fluorination.

A notable example is the photocatalyzed oxidative-fluorination that utilizes sulfur hexafluoride (SF6) as both an oxidant and a fluorinating reagent. organic-chemistry.org This innovative approach allows for the formation of P(O)-F bonds under mild conditions. organic-chemistry.org The photo-oxidation of phosphines, such as triphenylphosphine (B44618), in the presence of oxygen has been studied in low-temperature matrices. researchgate.net UV irradiation of triphenylphosphine in an oxygen matrix leads to the formation of triphenylphosphine oxide. researchgate.net Furthermore, photocatalytic electron-transfer oxidation of triphenylphosphine with molecular oxygen can be achieved using a photocatalyst like 9-mesityl-10-methylacridinium (B1239669) perchlorate, which initiates the reaction by forming radical cations and superoxide (B77818) ions. ewha.ac.kr

The development of new oxidative fluorination reagents is also an active area of research. nih.gov For instance, a thermally stable phosphonium (B103445) SF5− salt has been shown to act as an oxidative fluorinating reagent. nih.gov These reagents are valuable for the synthesis of various fluorinated compounds. youtube.com

Hydrolytic Stability and Hydrolysis Mechanisms of Phosphinic Fluorides

The hydrolytic stability of phosphinic fluorides is a crucial property that influences their storage, handling, and application. Hydrolysis involves the cleavage of the P-F bond by water, leading to the formation of the corresponding phosphinic acid.

The hydrolysis of phosphinates and phosphonates has been extensively reviewed, with studies covering both acidic and basic conditions. mdpi.comnih.gov The rate of hydrolysis is influenced by several factors, including the steric and electronic properties of the substituents on the phosphorus atom. For instance, increasing steric hindrance around the phosphorus center significantly decreases the rate of alkaline hydrolysis of ethyl phosphinates. mdpi.com Electron-donating substituents also tend to slow down the hydrolysis of diaryl esters. mdpi.com

The mechanism of hydrolysis typically involves a nucleophilic attack of a water molecule or a hydroxide (B78521) ion on the phosphorus atom. mdpi.com In the case of phosphotriesterase-catalyzed hydrolysis of organophosphates, the reaction proceeds through a direct nucleophilic attack by a hydroxide on the phosphorus center, resulting in an inversion of stereochemistry. mdpi.com The use of fluoride ions can also mediate the hydrolysis of phosphoric acid esters and amides. researchgate.net

The hydrolytic stability of materials is often assessed through accelerated aging protocols that involve exposure to aggressive environments, such as elevated temperatures and NaOH solutions. mdpi.com These studies help in understanding the long-term performance of materials in various applications. mdpi.com

Isotopic Labeling Studies (e.g., 18O in Phosphinates)

Isotopic labeling is a powerful technique used to elucidate reaction mechanisms and track the fate of atoms during chemical transformations. The use of stable isotopes, such as oxygen-18 (¹⁸O), has provided valuable insights into the mechanisms of reactions involving phosphinates and other organophosphorus compounds.

¹⁸O-labeling studies have been instrumental in investigating phosphoryl transfer reactions. nih.gov By substituting ¹⁸O into the non-bridge oxygens of a phosphoryl group, researchers can determine the transition state structure of the reaction. nih.gov A unifying synthetic concept for the preparation of ¹⁸O-labeled phosphates has been developed based on a family of modified ¹⁸O₂-phosphoramidite reagents. nih.govresearchgate.net This toolbox provides access to a wide range of biologically relevant phosphorylated metabolites as their isotopologues with high ¹⁸O-enrichment. nih.govresearchgate.net

The analysis of ¹⁸O-labeled phosphometabolites can be performed using techniques like HPLC and ¹⁸O-assisted GC/MS. researchgate.net These methods allow for the determination of the ¹⁸O-metabolic–labeling ratio in various compounds, providing insights into metabolic pathways. researchgate.net

Kinetic Analysis of Fluorination Reactions (e.g., Rate Constants, Surfactant Effects)

The kinetic analysis of fluorination reactions provides quantitative information about reaction rates, allowing for the optimization of reaction conditions and a deeper understanding of the underlying mechanisms.

The kinetics of fluorination reactions can be studied by monitoring the concentration of reactants or products over time. For example, the kinetics of the defluorination of 8-fluoropurine nucleosides in basic and acidic media were followed using ¹⁹F NMR spectroscopy under pseudo-first-order reaction conditions. researchgate.net The rate constants for these reactions were found to depend on the electron density at the C(8) position in basic media and the pKa of N7 in acidic media. researchgate.net

The study of the fluorination of rutile concentrate has provided kinetic equations that describe the process, including the determination of activation energy and the preexponential factor. mdpi.com These studies have shown that the fluorination rate increases with higher fluorine content in the gas mixture and at elevated temperatures. mdpi.com

Surfactants can also influence the kinetics of reactions in certain systems. While the direct effect of surfactants on the fluorination of this compound is not extensively documented in the provided results, surfactants are known to play a crucial role in various biological and chemical processes, such as reducing surface tension in the lungs. nih.gov In the context of organophosphorus compounds, some studies have investigated the effects of pesticides on biological systems where surfactants are present. nih.gov

Fluoride-Mediated Activation and Catalysis in Organophosphorus Reactions

Fluoride ions can play a significant role in activating and catalyzing reactions involving organophosphorus compounds. The high electronegativity and small size of the fluoride ion allow it to interact strongly with phosphorus centers, influencing their reactivity.

Fluoride can act as a catalyst in nucleophilic substitution reactions at a tetrahedral phosphorus center. rsc.org This activation is thought to involve the transient formation of a hypervalent intermediate, such as a trans-difluorophosphorane oxide. rsc.org The use of fluoride sources, such as silver fluoride (AgF), in combination with a phosphine catalyst like triphenylphosphine (PPh₃), has been shown to be effective for the fluorination of unactivated tertiary alkyl chlorides. nih.gov This method is characterized by its mild conditions and broad functional-group compatibility. nih.gov

Furthermore, fluoride-ion-promoted hydrolysis of phosphoric acid esters and amides has been demonstrated. researchgate.net Treatment with a solution of tetrabutylammonium (B224687) fluoride (TBAF) can lead to the formation of phosphorofluoridic and phosphoramide (B1221513) fluoridic acid monoester salts. researchgate.net The development of catalytic enantioselective fluorinations of various organophosphorus compounds has also been a significant area of research. researchgate.net

Applications and Emerging Research Areas of Methylphenyl Phosphinic Fluoride

Chemical Biology and Medicinal Chemistry

Development of Phosphotyrosine Biomimetics

The development of phosphotyrosine biomimetics is a critical area of research for creating chemical tools and potential drug molecules that can modulate the function of proteins regulated by tyrosine phosphorylation. nih.govnih.gov Phosphotyrosine residues are key signaling components in numerous cellular processes, and their dysregulation is implicated in various diseases. nih.govnih.gov Consequently, molecules that can mimic the structure and function of phosphotyrosine are of significant interest. nih.govnih.gov

One of the challenges in this field has been the development of phosphotyrosine mimetics with improved cell permeability. Traditional phosphonic acid-based mimetics, while potent, are highly polar and often exhibit poor membrane permeability, limiting their effectiveness in cellular environments. nih.gov

Recent research has focused on the use of fluorinated phosphonate (B1237965) derivatives to overcome this limitation. For instance, pentafluorophosphato amino acids have emerged as novel and potent phosphotyrosine biomimetics. nih.govnih.gov These compounds have shown significantly higher binding affinities to the phosphotyrosine binding site of protein tyrosine phosphatases (PTPs), such as PTP1B, compared to existing "gold standard" mimetics. nih.gov

The enhanced binding affinity of these fluorinated analogs is attributed to favorable fluorine-specific interactions within the protein's active site. nih.govnih.gov Computational studies, including molecular dynamics simulations, have provided insights into these interactions, revealing that the mono-anionic PF5 motif can engage in hydrophobic interactions, hydrogen bonding with water molecules, and electrostatic interactions within the protein binding site. nih.gov

A key development in this area was the creation of a mild, acidic pentafluorination protocol to synthesize these novel amino acids, which were then successfully incorporated into peptides. nih.govnih.gov This synthetic advancement has paved the way for the exploration of a new class of potent tools for chemical biology and medicinal chemistry. nih.gov

Table 1: Comparison of Phosphotyrosine Mimetics

| Compound/Motif | Key Features | Binding Affinity to PTP1B | Reference |

| 4-phosphono-difluoromethyl-phenylalanine (PDFM-Phe) | "Gold standard" mimetic, highly polar di-anion | Potent inhibitor | nih.gov |

| Pentafluorophosphato-difluoromethyl-motif (PFPDFM) | Substituted benzene (B151609) derivative | Low, millimolar affinity | nih.gov |

| Pentafluorophosphato amino acids | Mono-anionic PF5 motif, amphiphilic character | 25- to 30-fold stronger than current biomimetics | nih.govnih.gov |

Probes for Studying Biomolecular Interactions (e.g., Nucleic Acids by 19F NMR)

The unique properties of the fluorine-19 (¹⁹F) nucleus, such as its high gyromagnetic ratio and sensitivity to the local chemical environment, make it an excellent probe for nuclear magnetic resonance (NMR) spectroscopy studies of biomolecular structure and interactions. nsf.govnih.gov The large chemical shift dispersion of ¹⁹F NMR provides a wide window to observe subtle conformational changes and binding events. nsf.gov

Methylphenylphosphinic fluoride (B91410) and related fluorinated organophosphorus compounds have significant potential in this area, particularly for studying nucleic acids. nih.gov The introduction of a fluorine atom into a nucleic acid structure at a specific site allows for the monitoring of local conformational changes upon ligand binding or changes in environmental conditions. sci-hub.stresearchgate.net

One innovative approach involves the synthesis of 5'-fluoro(di)phosphate-labeled oligonucleotides. nih.gov These probes can be synthesized efficiently by combining solid-phase and in-solution methods using commercially available reagents. nih.gov Importantly, the fluorine label at the 5' end does not significantly alter the secondary structure of the DNA, ensuring that the observed changes in the ¹⁹F NMR spectrum are due to the biological process being studied and not an artifact of the label. nih.gov

These fluorinated probes have been successfully used to monitor a variety of DNA-related processes in real-time, including:

Oligonucleotide hybridization and mismatch identification. nih.gov

The folding and unfolding of G-quadruplex structures. nih.gov

The interaction of G-quadruplexes with proteins like thrombin. nih.gov

The formation of i-motif structures and their interactions with small-molecule ligands. nih.gov

The use of fluorinated probes is not limited to directly labeling the biomolecule of interest. A "spy" molecule approach can also be employed, where a small, fluorinated molecule reports on the interaction between an unlabeled nucleic acid and an unlabeled ligand. researchgate.net This technique is particularly useful for studying large RNAs where direct labeling can be challenging.

Table 2: Applications of Fluorinated Probes in ¹⁹F NMR Studies of Nucleic Acids

| Application | Type of Fluorinated Probe | Information Obtained | Reference |

| DNA Hybridization | 5'-fluoromonophosphorylated oligodeoxyribonucleotides | Real-time monitoring of hybridization and mismatch detection | nih.gov |

| G-Quadruplex Folding | 5'-fluoromonophosphorylated oligodeoxyribonucleotides | Monitoring of folding/unfolding dynamics | nih.gov |

| G-Quadruplex-Protein Interactions | 5'-fluoromonophosphorylated oligodeoxyribonucleotides | Observation of binding events with proteins like thrombin | nih.gov |

| i-Motif Formation | 5'-fluoromonophosphorylated oligodeoxyribonucleotides | Monitoring formation and interaction with small molecules | nih.gov |

| RNA-Ligand Interactions | Fluorinated diamines (spy molecules) | Conformational capture of a riboswitch by its ligand | researchgate.net |

Precursors and Synthetic Intermediates in Organic Synthesis

Methylphenylphosphinic fluoride and related organophosphorus fluorides serve as valuable precursors and synthetic intermediates in a variety of organic transformations. The reactivity of the phosphorus-fluorine (P-F) bond allows for its conversion into other functional groups, making these compounds versatile building blocks.

The development of new synthetic methodologies often relies on the unique reactivity of such precursors. For example, the resurgence of interest in sulfur(VI) fluorides for organic synthesis has drawn parallels to the potential of phosphorus(V) fluoride compounds. nih.gov The reactivity of these high-oxidation-state fluoride bonds can be triggered by catalysts to facilitate reliable coupling reactions. nih.gov

One area where these precursors are particularly useful is in the synthesis of more complex organophosphorus compounds. For instance, phosphoryl fluoride (POF₃) and thiophosphoryl fluoride (PSF₃), while being toxic gases, are conceptually ideal hubs for "Phosphorus Fluoride Exchange" (PFEx) chemistry. nih.gov However, for practical laboratory synthesis, bench-stable precursors like phosphoryl chloride (POCl₃) are often used to generate the desired phosphorus fluoride species in situ or through a synthetic sequence. nih.gov

The synthesis of acyl fluorides is another important application. While thionyl fluoride (SOF₂) has been shown to be an effective reagent for this transformation, the underlying principle of using a fluoride source to convert carboxylic acids to their corresponding acyl fluorides is a key concept in organic synthesis. nih.gov Acyl fluorides are valuable intermediates themselves, for example, in peptide synthesis, where they can be used for amino acid couplings with minimal epimerization. nih.gov

The introduction of fluorine into organic molecules is of great importance in medicinal and materials chemistry. beilstein-journals.org Therefore, compounds like methylphenylphosphinic fluoride can be seen as part of a broader class of reagents and intermediates used in fluorination reactions and in the construction of complex fluorinated molecules. beilstein-journals.org

Chiral Organophosphorus Compounds in Asymmetric Synthesis

Chiral organophosphorus compounds, including derivatives of methylphenylphosphinic fluoride, play a significant role in the field of asymmetric synthesis. These compounds can be utilized as chiral catalysts, ligands, or building blocks to control the stereochemical outcome of a reaction, leading to the selective formation of one enantiomer of a chiral product. maynoothuniversity.iemdpi.com

The development of novel chiral quaternary phosphonium (B103445) fluorides is a testament to the utility of these compounds. For example, (R(p))-benzylmenthylmethylphenylphosphonium fluoride has been synthesized and used as a reagent for the asymmetric nucleophilic fluorination of 2-bromopropiophenone. maynoothuniversity.iemaynoothuniversity.ie While the yield and enantiomeric excess in this specific reaction were modest, it demonstrates the principle of using a chiral phosphonium fluoride to induce asymmetry in a fluorination reaction. maynoothuniversity.ieresearchgate.net

The synthesis of chiral organofluorine compounds is of great interest due to their applications in medicinal chemistry and as probes for studying enzyme mechanisms. maynoothuniversity.ie Chiral organophosphorus compounds containing a fluorine atom directly bonded to a stereogenic center are particularly valuable intermediates in asymmetric syntheses. maynoothuniversity.ie

The broader context of asymmetric synthesis of fluorinated compounds highlights the need for efficient and selective methods. mdpi.com This includes the development of organocatalysts and transition metal catalysts for asymmetric fluorination reactions. mdpi.comdigitellinc.com Chiral Brønsted acids, for example, have been used to catalyze the asymmetric addition of dialkyl phosphites to fluorinated aldimines, producing chiral α-aminophosphonates in good yields and high enantiomeric excess. nih.gov

Furthermore, the development of enantiopure bifunctional S(VI) reagents for the asymmetric synthesis of sulfoximines and related compounds underscores the strategy of using a chiral reagent to transfer a functional group stereoselectively. nih.gov A similar approach can be envisioned for chiral P(V) fluorides.

Table 3: Examples of Chiral Organophosphorus Compounds in Asymmetric Synthesis

| Chiral Compound/Catalyst | Application | Outcome | Reference |

| (R(p))-benzylmenthylmethylphenylphosphonium fluoride | Asymmetric nucleophilic fluorination of 2-bromopropiophenone | 2-fluoropropiophenone (35% yield, [α] = +1.94°) | maynoothuniversity.iemaynoothuniversity.ieresearchgate.net |

| Chiral bis-urea catalyst | Asymmetric phase-transfer fluorination | Enantioenriched β-fluoroamines (up to 98% yield, 97:3 e.r.) | digitellinc.com |

| (R)- and (S)-3,3'-[3,5-bis(trifluoromethyl)phenyl]2-1,1'-binaphthyl phosphate | Asymmetric addition of dialkyl phosphites to fluorinated aldimines | Chiral α-aminophosphonates (58-73% yield, 64.6-90.6% ee) | nih.gov |

Synthesis and Reactivity of Methylphenyl Phosphinic Fluoride Derivatives and Analogues

Bis(methylphenyl) Phosphoryl Fluorides

Bis(methylphenyl) phosphoryl fluoride (B91410) is a symmetrical diaryl phosphinic fluoride. The synthesis of such compounds can be efficiently achieved through the fluorination of the corresponding secondary phosphine (B1218219) oxide. Modern synthetic methods provide rapid and high-yielding routes to these P(V)-F compounds.

One prominent method involves the use of sulfone iminium fluoride (SIF) reagents. acs.org These reagents can convert secondary phosphine oxides, such as bis(p-methylphenyl)phosphine oxide, into the corresponding phosphinic fluoride. The reaction is typically fast and proceeds in high yield. For example, the fluorination of bis(4-methylphenyl)phosphine oxide using a SIF reagent affords bis(4-methylphenyl)phosphinic fluoride in excellent yield. acs.org This transformation is not limited to electron-donating substituents; derivatives with electron-withdrawing groups also react efficiently. acs.org

Another effective method is the electrophilic fluorination of secondary phosphine oxides using Selectfluor. acs.orgresearchgate.net This approach provides direct access to phosphinic fluorides under mild conditions. acs.org The reaction of bis(phenyl)phosphine oxide, a close analogue, with Selectfluor proceeds smoothly to give the corresponding phosphoryl fluoride. This methodology is applicable to a range of diarylphosphine oxides, suggesting its utility for the synthesis of various substituted bis(methylphenyl) phosphoryl fluorides. researchgate.net

The following table summarizes a representative synthesis for a diaryl phosphinic fluoride, which is analogous to the synthesis of bis(methylphenyl) phosphoryl fluoride.

Table 1: Synthesis of Diaryl Phosphinic Fluorides from Secondary Phosphine Oxides

| Reactant (Secondary Phosphine Oxide) | Reagent | Product (Phosphinic Fluoride) | Yield | Reference |

|---|---|---|---|---|

| Bis(4-methylphenyl)phosphine oxide | Sulfone Iminium Fluoride (SIF) | Bis(4-methylphenyl)phosphinic fluoride | 94% | acs.org |

| Diphenylphosphine (B32561) oxide | Sulfone Iminium Fluoride (SIF) | Diphenylphosphinic fluoride | 99% | acs.org |

| Bis(4-fluorophenyl)phosphine oxide | Sulfone Iminium Fluoride (SIF) | Bis(4-fluorophenyl)phosphinic fluoride | 96% | acs.org |

P-Stereogenic Phosphinic Fluoride Derivatives

The synthesis of P-stereogenic compounds, where the phosphorus atom is a chiral center, is a challenging yet crucial area of synthetic chemistry. nih.gov The creation of enantiomerically pure phosphinic fluoride derivatives typically involves the synthesis of a P-stereogenic precursor, such as an H-phosphinate or a secondary phosphine oxide, followed by a stereoretentive fluorination step.

The catalytic, stereocontrolled synthesis of P-stereogenic centers can be approached through methods like dynamic kinetic asymmetric transformation (DKAT). mdpi.com For instance, racemic H-phosphinates can be coupled with alcohols under halogenating conditions in the presence of a chiral nucleophilic catalyst to produce chiral phosphonate (B1237965) products with modest enantioselectivity. mdpi.com Although this produces phosphonates, the principle of creating a P-stereogenic center is demonstrated.

A more direct route to P-stereogenic phosphinic fluorides would involve the fluorination of an enantiopure P-stereogenic precursor. The synthesis of P-chiral phosphine oxides has been achieved through various means, including visible-light-induced C-P bond formation reactions. nih.gov For example, the reaction of (R)-cyclohexyl(phenyl)phosphine oxide with 2-chloroquinoxaline (B48734) can produce a P-chiral phosphine oxide with high enantiomeric excess. nih.gov Such a P-stereogenic secondary phosphine oxide could then be subjected to fluorination. Given that fluorination of secondary phosphine oxides with reagents like SIFs or Selectfluor are rapid and efficient, it is plausible that these reactions could proceed with retention of configuration at the phosphorus center, thus affording a P-stereogenic phosphinic fluoride.

The synthesis of chiral phosphinic acid catalysts has also been reported, which serves as another example of creating P-stereogenic molecules that are precursors to the target fluorides. researchgate.net

Related Phosphinic/Phosphonic Fluoride Structures and Their Transformations

The formation of the P(O)-F bond is a key transformation in the synthesis of phosphinic and phosphonic fluorides. Several modern methods have been developed to achieve this efficiently.

Fluorination of P(O)-H and P(O)-OH Compounds:

Deoxyfluorination of Phosphinic Acids: Sulfone iminium fluoride (SIF) reagents can rapidly convert phosphinic acids to phosphinic fluorides in as little as 60 seconds with excellent yields. acs.org This method is highly efficient for a broad range of substrates.

Fluorination with Sulfuryl Fluoride: An efficient and mild method for the fluorination of P(O)-H and P(O)-OH compounds utilizes sulfuryl fluoride (SO₂F₂) as the fluorinating agent. This process avoids the need for additional oxidants or expensive reagents. organic-chemistry.org

Electrophilic Fluorination with Selectfluor: Secondary phosphine oxides (R₂P(O)H) can be directly fluorinated using Selectfluor to yield phosphinic fluorides (R₂P(O)F) in high yields under mild conditions. organic-chemistry.org This method can also be adapted for a one-pot synthesis of phosphinic acids or phosphinates by including water or an alcohol in the reaction mixture. acs.org

Photocatalyzed Oxidative-Fluorination: A novel approach employs sulfur hexafluoride (SF₆) as both an oxidant and a fluorine source in a photocatalyzed reaction to form P(O)-F bonds under mild conditions. organic-chemistry.org

Transformations of Phosphonic Fluorides:

Phosphonic fluorides can undergo further transformations. For example, the hydrolysis of a phosphonate ester can yield the corresponding phosphonic acid. This is demonstrated in the conversion of a fluorine-containing phosphonate into its phosphonic acid and subsequently its ammonium (B1175870) salt. researchgate.net

The following table summarizes various fluorination methods for the synthesis of phosphinic and phosphonic fluorides.

Table 2: Modern Synthetic Methods for Phosphinic and Phosphonic Fluorides

| Precursor Type | Reagent(s) | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Secondary Phosphine Oxide | Selectfluor | Phosphinic Fluoride | Mild conditions, high yield. | acs.orgorganic-chemistry.org |

| Phosphinic Acid | Sulfone Iminium Fluoride (SIF) | Phosphinic Fluoride | Extremely rapid (60s), excellent scope. | acs.org |

| P(O)-H / P(O)-OH Compounds | Sulfuryl Fluoride (SO₂F₂) | Phosphonic/Phosphinic Fluoride | Mild, no additional oxidant needed. | organic-chemistry.org |

| P(O)-H Compounds | SF₆, Photocatalyst | Phosphonic/Phosphinic Fluoride | Uses SF₆ as oxidant and fluorine source. | organic-chemistry.org |

Q & A

Q. What are the standard synthetic routes for methylphenyl phosphinic fluoride, and how can purity be optimized during synthesis?

this compound is typically synthesized via nucleophilic substitution reactions involving hypophosphorous acid derivatives and fluorinating agents like hydrogen fluoride or sulfur tetrafluoride. Key steps include controlled stoichiometry to minimize byproducts (e.g., phosphonates) and purification via recrystallization or column chromatography. Purity optimization requires rigorous exclusion of moisture, as hydrolysis can degrade the compound. Analytical validation using P NMR (≥95% purity threshold) is recommended .

Advanced Research Question

Q. How can researchers resolve contradictions in reported inhibitory efficacy of this compound against serine proteases?

Discrepancies in inhibition data often arise from variations in assay conditions (e.g., pH, temperature) or enzyme isoforms. Methodologically:

Comparative assays : Use standardized protocols (e.g., fluorogenic substrates) across labs.

Structural analysis : Perform X-ray crystallography to assess binding modes, as seen in bis(aminomethyl)phosphinic acid studies .

Kinetic profiling : Calculate values under identical buffer systems to isolate pH-dependent effects .

Basic Research Question

Q. What analytical techniques are recommended for characterizing this compound in reaction mixtures?

- H/P NMR : To confirm phosphinic fluoride structure and monitor reaction progress.

- Mass spectrometry (ESI-MS) : For molecular ion verification (e.g., [M+H]).

- HPLC with UV/RI detection : Quantify purity and detect hydrolyzed byproducts (e.g., phosphinic acids) .

Advanced Research Question

Q. How can researchers design experiments to assess the environmental persistence of this compound using existing organophosphate data?

Extrapolate from structural analogs : Leverage toxicity profiles of TCP (tricresyl phosphate), which shares methylphenyl groups, to model biodegradation pathways.

Hydrolysis studies : Measure half-life in aqueous buffers (pH 2–9) at 25°C, referencing di-2,4,4-trimethylpentyl phosphinic acid solubility data .

QSAR modeling : Predict bioaccumulation potential using log values from phenylphosphinic acid derivatives .

Basic Research Question

Q. What are the key solubility and stability considerations for this compound in experimental setups?

- Solubility : Poor aqueous solubility (<50 μg/mL at neutral pH); use polar aprotic solvents (e.g., DMF, acetonitrile).

- Stability : Store under inert gas (N/Ar) at –20°C to prevent hydrolysis.

- pH sensitivity : Degrades rapidly in alkaline conditions (>pH 8), forming phosphinic acids. Pre-formulate in buffered solutions (pH 4–6) for biological assays .

Advanced Research Question

Q. What strategies enhance the binding affinity of this compound as a protease inhibitor?

Substituent modification : Introduce electron-withdrawing groups (e.g., –CF) on the phenyl ring to strengthen electrophilic interactions with catalytic serine residues.

Steric tuning : Adjust methyl group positioning to optimize fit within the enzyme’s hydrophobic pocket, as demonstrated in bis(aminomethyl)phosphinic acid derivatives .

Molecular docking : Use software like AutoDock Vina to predict binding modes and guide synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.